molecular formula C6H5ClN2O3 B13920933 2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid

2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid

Cat. No.: B13920933
M. Wt: 188.57 g/mol
InChI Key: QQWZSUZJSQRMOQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid is a heterocyclic compound that contains a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the chloromethyl group and the carboxylic acid functionality makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid typically involves the chloromethylation of a pyrimidine precursor. One common method involves the reaction of a pyrimidine derivative with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under acidic conditions . The reaction is usually catalyzed by zinc chloride (ZnCl2) to enhance the electrophilicity of the chloromethylating agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed: The major products formed from these reactions include substituted pyrimidine derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylic acid functionality can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid is unique due to its specific combination of functional groups, which allows for diverse chemical modifications and applications. Its pyrimidine ring structure provides a stable scaffold for further derivatization, making it a valuable compound in various research and industrial fields.

Properties

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

2-(chloromethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C6H5ClN2O3/c7-1-4-8-2-3(6(11)12)5(10)9-4/h2H,1H2,(H,11,12)(H,8,9,10)

InChI Key

QQWZSUZJSQRMOQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=N1)CCl)C(=O)O

Origin of Product

United States

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